molecular formula C19H21F2N3O2S B2386118 (2-((Difluoromethyl)thio)phenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone CAS No. 2034316-22-6

(2-((Difluoromethyl)thio)phenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2386118
CAS RN: 2034316-22-6
M. Wt: 393.45
InChI Key: CWEDBAUGXKUYKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of this compound is C19H21F2N3O2S, and its molecular weight is 393.45. The presence of multiple rings in the structure suggests that it could exhibit interesting stereochemistry.


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the difluoromethylthio group could potentially undergo nucleophilic substitution reactions, and the methanone group could potentially be involved in condensation reactions .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds featuring difluoromethyl groups and piperidinyl methanones have been synthesized and evaluated for their antimicrobial properties. For instance, Mallesha and Mohana (2014) reported on the synthesis and in vitro antimicrobial activity of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives. These compounds showed significant activity against certain bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents Mallesha & Mohana, 2014.

Structural and Theoretical Studies

Karthik et al. (2021) conducted thermal, optical, etching, structural studies, and theoretical calculations on a compound synthesized from 2,4-difluorophenyl(piperidin-4-yl)methanone oxime, demonstrating the structural versatility and potential for various scientific applications of such compounds Karthik et al., 2021.

Pharmacokinetics and Metabolism

Research on difluoropyrrolidinyl and pyrimidinyl substituted compounds has also explored their pharmacokinetics and metabolism. Sharma et al. (2012) examined a dipeptidyl peptidase IV inhibitor with a related structure, providing insights into its elimination pathways and metabolic transformations, which could inform the development of therapeutic agents Sharma et al., 2012.

Complex Formation and Stability

Pod'yachev et al. (1994) studied the complex formation and stability of 4,6-dimethyl-2-(1H)-pyrimidinone derivatives, which share the pyrimidinyl moiety with the queried compound. Their research into the coordination chemistry and stability constants of these complexes can guide the design of new materials and pharmaceuticals Pod'yachev et al., 1994.

properties

IUPAC Name

[2-(difluoromethylsulfanyl)phenyl]-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O2S/c1-12-10-17(23-13(2)22-12)26-14-6-5-9-24(11-14)18(25)15-7-3-4-8-16(15)27-19(20)21/h3-4,7-8,10,14,19H,5-6,9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEDBAUGXKUYKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC=CC=C3SC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((Difluoromethyl)thio)phenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.